2-(2-Phenylethynyl)aniline
Overview
Description
2-(2-Phenylethynyl)aniline is a chemical compound with the molecular formula C14H11N . It has an average mass of 193.244 Da and a monoisotopic mass of 193.089142 Da .
Molecular Structure Analysis
The molecular structure of 2-(2-Phenylethynyl)aniline consists of a cyclic framework of at least twelve atoms . The structure includes a phenyl ring attached to an ethynyl group, which is further connected to an aniline group .Chemical Reactions Analysis
The reaction of 2-(2-Phenylethynyl)aniline with acetone in the presence of [IrCp*Cl2]2 has been found to yield a vinyl indole derivative . This reaction does not result in the indole expected to form following a hydroamination reaction .Physical And Chemical Properties Analysis
2-(2-Phenylethynyl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 359.7±25.0 °C at 760 mmHg, and a flash point of 186.0±18.5 °C . It has a molar refractivity of 62.4±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 169.9±5.0 cm3 .Scientific Research Applications
Chemical Sensing : 2-Phenylethynyl aniline reacts quickly with nitrite ions in aqueous acidic media to produce 4(1H)-cinnolones, which exhibit a yellow color and UV absorbance at 391 nm. This reaction is used for the detection of nitrite ions in water at ppm concentration, effectively serving as a chemodosimeter (Dey, Chatterjee, & Ranu, 2011).
Organic Semiconductor and Photovoltaic Material Development : Novel phenyl-oligothiophene derivatives containing acetylenic spacers, including 4-([2,2':5',2"-terthiophen]-5-ylethynyl)aniline, have been synthesized. These compounds exhibit good thermal stability, promising photophysical, electrochemical, and morphological properties, making them suitable candidates for organic thin film materials and photovoltaic devices (Niu et al., 2013).
N-vinylindole Formation Mechanism : The reaction of 2-(2-phenylethynyl)aniline with acetone in the presence of IrCp*Cl(2) leads to the formation of a vinyl indole derivative. This process has been studied to understand the mechanism of N-vinylindole formation via tandem imine formation and cycloisomerisation of o-ethynylanilines (Kennedy et al., 2009).
Carbon Dioxide Incorporation in Molecules : The reaction between 2-(2-phenylethynyl)aniline and carbon dioxide on heterogeneous Ag-containing catalysts can lead to the formation of different compounds depending on the reaction conditions. This highlights its role in the activation of triple bonds and potential applications in organic synthesis (Finashina et al., 2015).
Indoloquinolines Synthesis : A microwave-assisted cascade strategy for synthesizing indoloquinolines from 2-(phenylethynyl)anilines and aryl isothiocynates has been developed. This method demonstrates the potential of 2-(phenylethynyl)aniline in efficient and diverse organic synthesis applications (Ali et al., 2017).
properties
IUPAC Name |
2-(2-phenylethynyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDTZZOSIAUOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethynyl)aniline | |
CAS RN |
13141-38-3 | |
Record name | 2-(2-phenylethynyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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